2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine
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Overview
Description
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with bromine and a piperidine ring linked to a chloropyrimidine moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine under specific conditions to form the piperidinyl derivative. This intermediate is then reacted with 5-chloropyrimidine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine and pyrimidine rings.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide: This compound shares a similar pyridine and piperidine structure but differs in the additional pyrazole and thiazole rings.
5-bromopyridine derivatives: Various derivatives of 5-bromopyridine can be compared based on their substitution patterns and resulting properties.
Uniqueness
The uniqueness of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O2/c16-11-4-10(5-18-6-11)14(22)21-3-1-2-13(9-21)23-15-19-7-12(17)8-20-15/h4-8,13H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJAYHUGBKNCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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